Saccharin
Overview
Description
Saccharin, first synthesized in 1879, is a well-known non-caloric sweetener, offering a sugar substitute without the associated caloric intake. This artificial sweetener has found extensive applications across various industries, including food, pharmaceuticals, and even tobacco products, due to its sweetening capabilities which are significantly stronger than those of sugar. Despite its widespread use, saccharin has been the subject of controversy, particularly regarding its safety and potential carcinogenic effects. However, its chemistry and applications continue to be of significant interest due to these very controversies and its potential as a metal poisoning antidote (A. Mahmood & Sahar B. Al-Juboori, 2020).
Synthesis Analysis
Saccharin is produced through a multi-step chemical synthesis process, which has evolved over time to become more efficient. The original synthesis method, discovered over a century ago, involves the oxidation of o-toluenesulfonamide or the reaction of phthalic anhydride with ammonia, leading to saccharin's characteristic benzothiazole sulfone structure. The synthesis and reactions of saccharin are complex, reflecting its chemical versatility and the interest in its modification for various applications.
Molecular Structure Analysis
Saccharin (C7H5NO3S) is characterized by its benzothiazole sulfone structure, which is responsible for its intensely sweet taste. The molecular structure analysis reveals a cyclic compound that includes both sulfur and nitrogen atoms, contributing to its stability and reactivity. This structure is pivotal in understanding saccharin's interaction with taste receptors, providing sweetness without being metabolized by the body for energy.
Chemical Reactions and Properties
Saccharin's chemistry allows it to undergo various chemical reactions, including esterification and substitution, enabling its incorporation into diverse chemical matrices. Its chemical properties, including its high melting point and poor solubility in water, influence its use in different applications. Despite being a stable compound, saccharin can react under specific conditions, which is essential for its use in chemical syntheses and pharmaceutical formulations.
Physical Properties Analysis
Saccharin is distinguished by its physical properties, such as its crystalline form and high melting point, which make it suitable for a wide range of applications. It is significantly sweeter than sucrose, with the ability to sweeten products without contributing calories, making it an attractive option for low-calorie and sugar-free formulations.
Chemical Properties Analysis
The chemical properties of saccharin, including its stability in various pH conditions and compatibility with other ingredients, have made it a versatile sweetener in the food and pharmaceutical industries. Despite concerns about its safety, saccharin's ability to withstand high temperatures and maintain its sweetening power under various conditions continues to make it a valuable ingredient in many formulations.
For further reading and a deeper understanding of saccharin's synthesis, molecular structure, chemical reactions, physical properties, and chemical properties, the provided references offer comprehensive insights (Lina Pang, A. Borthwick, & E. Chatzisymeon, 2020), (A. G. Renwick, 1985).
Scientific Research Applications
Asymmetric Catalysis, Agricultural, and Medicinal Chemistry : Saccharin serves as a versatile scaffold for building heterocycles, crucial in asymmetric catalysis, agricultural chemistry, and medicinal chemistry (Figueroa et al., 2019).
Behavioral Studies : It is used to study the relationship between taste and ingestion, which relates to learning, stress, and emotional processes in both rats and humans (Dess, 1993).
Learning Theories : Saccharin has been employed in studies testing theories about the importance of reducing biological needs for learning (Valenstein & Weber, 1965).
Drug Design : Its derivatives provide opportunities for novel drug design, particularly in creating chiral centers on the sulfur atom and substitutions at different nitrogens (Chen et al., 2017).
Pharmacology and Diabetic Diets : It is of interest due to its potential impact on digestive enzymes and use in diabetic diets (Mathews & McGuigan, 1905).
Nasal Mucociliary Clearance Evaluation : The saccharin transit time (STT) test is widely used in studies for evaluating nasal mucociliary clearance, although standardization is essential for accuracy (Rodrigues et al., 2019).
Catalysis in Organic Synthesis : Saccharin and its derivatives are used as catalysts in various organic transformations (Banerjee et al., 2020).
Quantification in Dietary Products : Its quantification in dietary products is achieved through cyclic voltammetry using a graphite and paraffin-based composite electrode modified by silver film (Aredes et al., 2022).
Reproductive Health Studies : Research indicates that saccharin consumption may negatively affect sperm parameters, increasing the rate of sperm DNA fragmentation and apoptosis in mice (Rahimipour et al., 2014).
Dietary Management of Diabetes Mellitus : Saccharin has been considered beneficial in the dietary management of diabetes mellitus (Miller & Frattali, 1989).
Crystal Chemistry : It forms ionic cocrystals with transition metals, adding a new aspect to its rich crystal chemistry (Karothu et al., 2017).
Cancer Research : Saccharin exhibits anti-proliferative activity against various human cancer cell lines and human bone marrow-derived mesenchymal stem cells (Choi et al., 2016).
properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021251 | |
Record name | Saccharin | |
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Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | Saccharin | |
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Record name | Saccharin | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | SACCHARIN | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | SACCHARIN | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | SACCHARIN | |
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Vapor Pressure |
0.00000064 [mmHg] | |
Record name | Saccharin | |
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Mechanism of Action |
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
Record name | SACCHARIN | |
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Impurities |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |
Record name | SACCHARIN | |
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Product Name |
Saccharin | |
Color/Form |
Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |
CAS RN |
81-07-2 | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |
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Melting Point |
444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |
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Retrosynthesis Analysis
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